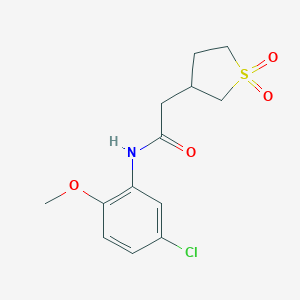
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted methoxyphenyl group and a thiolane ring with a dioxo functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 3-mercaptopropionic acid.
Formation of Intermediate: The aniline derivative undergoes acylation with 3-mercaptopropionic acid under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate is then cyclized to form the thiolane ring, often using oxidizing agents to introduce the dioxo functional group.
Final Product: The final step involves purification and characterization of the product using techniques such as recrystallization, chromatography, and spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo functional group to other oxidation states.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the thiolane ring and dioxo functional group.
N-(2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Lacks the chloro substituent.
N-(5-chloro-2-methoxyphenyl)-2-thiolanacetamide: Lacks the dioxo functional group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and methoxy groups, along with the thiolane ring, distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C13H16ClNO4S |
|---|---|
Molekulargewicht |
317.79 g/mol |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C13H16ClNO4S/c1-19-12-3-2-10(14)7-11(12)15-13(16)6-9-4-5-20(17,18)8-9/h2-3,7,9H,4-6,8H2,1H3,(H,15,16) |
InChI-Schlüssel |
DTUAJFXAIWGJHZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCS(=O)(=O)C2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















